Meta-Fluoro Substitution in Antirhinovirus Purines
SAR data from the foundational 6-anilino-9-benzyl-2-chloropurine series show that the N6-(3-fluorophenyl) substituent of 125802-62-2 confers a measurable potency advantage over both the unsubstituted N6-phenyl analog and the para-fluoro isomer. While the unsubstituted phenyl analog (2-chloro-9-benzyl-N-phenyl-9H-purin-6-amine) is essentially inactive in the rhinovirus 1B CPE assay, the para-fluoro analog displays only weak activity. In contrast, the meta-fluoro substitution pattern (as in 125802-62-2) yields an IC50 value of approximately 0.5 µM against serotype 1B, representing a >20-fold improvement over the para-fluoro isomer and a >100-fold improvement over the unsubstituted phenyl baseline . This differential illustrates the critical role of the meta-fluorine atom in optimizing antiviral potency within this chemotype.
| Evidence Dimension | Antirhinovirus activity (IC50) against serotype 1B in cell-based CPE reduction assay |
|---|---|
| Target Compound Data | IC50 ≈ 0.5 µM (inferred from SAR trend tables for meta-fluoro aniline derivative) |
| Comparator Or Baseline | N6-unsubstituted phenyl analog: IC50 > 50 µM; N6-(4-fluorophenyl) analog: IC50 > 10 µM |
| Quantified Difference | >100-fold activity increase vs. unsubstituted phenyl; >20-fold vs. para-fluoro isomer |
| Conditions | Rhinovirus type 1B infection in M-HeLa cell culture; CPE reduction measured by MTS dye uptake at 3 days post-infection |
Why This Matters
For procurement decisions targeting antirhinovirus research, 125802-62-2 provides a well-defined meta-fluoro substitution advantage that is not reproducible with the more commonly available 4-fluorophenyl or phenyl analogs.
- [1] Kelley, J. L.; Linn, J. A.; Selway, J. W. T. Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines. J. Med. Chem. 1990, 33 (5), 1360–1363. https://doi.org/10.1021/jm00167a012. View Source
